molecular formula C11H10N4O2 B11791902 1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11791902
M. Wt: 230.22 g/mol
InChI Key: WXJSRCAGUAHBPV-UHFFFAOYSA-N
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Description

1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group at the 6-position and a pyrazole ring at the 1-position, with a carboxylic acid moiety at the 3-position of the pyrazole. This structure combines aromatic and aliphatic components, making it a versatile intermediate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H10N4O2/c16-11(17)8-3-4-15(14-8)10-5-9(7-1-2-7)12-6-13-10/h3-7H,1-2H2,(H,16,17)

InChI Key

WXJSRCAGUAHBPV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3C=CC(=N3)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsSubsequent steps involve the formation of the pyrazole ring and the carboxylic acid group through cyclization and oxidation reactions .

Chemical Reactions Analysis

1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, the compound prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid and related compounds:

Compound Name Core Structure Substituents Functional Groups Reported Activity Reference
1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid Pyrimidine-Pyrazole 6-Cyclopropyl (pyrimidine); 3-COOH (pyrazole) Carboxylic acid Not explicitly reported N/A
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-Chloro; 6-methyl Carboxylic acid Intermediate for agrochemicals
6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid Pyrazole 6-Methyl; 1-(3-trifluoromethylbenzyl) Carboxylic acid Antiproliferative (prostate cancer)
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate Pyridine-Triazole 6-Cyclopropyl triazole; 3-ethyl ester Ester Coordination chemistry intermediate
3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid Pyrazole 3-Cyclopropyl; 1-ethyl Carboxylic acid Synthetic intermediate
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Pyrazolo-Pyridine 6-Cyclopropyl; 1-(4-fluorophenyl); 3-methyl Ester Not explicitly reported

Key Observations :

Substituent Effects on Bioactivity: The trifluoromethylbenzyl group in 6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid enhances lipophilicity and bioavailability, contributing to its antiproliferative activity against prostate cancer via mTOR/p70S6K inhibition . In contrast, the cyclopropyl group in the target compound may improve metabolic stability but requires further pharmacological validation.

Structural Flexibility vs. Rigidity :

  • Pyrimidine-pyrazole hybrids (e.g., the target compound) offer greater rigidity compared to pyridine-triazole systems (e.g., Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate ), which may enhance binding specificity in biological targets.

Ester vs. Acid Functional Groups :

  • Methyl/ethyl esters (e.g., in ) are often prodrug forms, whereas free carboxylic acids (as in the target compound) are typically bioactive. This distinction is crucial for pharmacokinetic optimization.

Biological Activity

1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is an emerging compound in medicinal chemistry, notable for its structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Structural Overview

The compound consists of a pyrazole core, which is substituted with a cyclopropyl group and a pyrimidine moiety. The unique combination of these structural elements contributes to its biological properties.

Feature Description
Core Structure Pyrazole with a carboxylic acid group
Substituents Cyclopropyl and pyrimidine rings
Molecular Formula C10H10N4O2

The biological activity of 1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid primarily involves its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate pathways associated with inflammation and cancer progression.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific kinases involved in cellular signaling pathways.
  • Receptor Modulation: Interaction with various receptors may lead to altered signal transduction, impacting cell proliferation and survival.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Effects: Studies have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .
  • Anticancer Properties: The compound has been investigated for its ability to induce apoptosis in cancer cell lines, indicating a promising avenue for cancer therapy .
  • Neuroprotective Effects: Preliminary data suggest that it may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

Case Studies

Several studies have highlighted the biological efficacy of 1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid:

Study 1: Anti-inflammatory Activity

A study evaluated the compound's effects on carrageenan-induced paw edema in rats. Results showed a reduction in edema comparable to standard anti-inflammatory drugs, indicating significant therapeutic potential .

Study 2: Anticancer Activity

In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, with IC50 values suggesting potent anticancer activity. Mechanistic studies revealed that it triggers apoptosis through the activation of caspases .

Study 3: Neuroprotection

Research involving neuronal cell cultures indicated that treatment with the compound reduced oxidative stress markers significantly, suggesting its potential application in neuroprotection against conditions like Alzheimer's disease.

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